molecular formula C15H11ClN6O B5252051 N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

Cat. No.: B5252051
M. Wt: 326.74 g/mol
InChI Key: YHQWZSCLLSBLKE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound with a molecular formula of C15H11ClN6O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-methoxyaniline with tetrazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazoloquinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine is unique due to its combined structural features of both tetrazole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O/c1-23-13-7-6-9(8-10(13)16)17-14-15-19-20-21-22(15)12-5-3-2-4-11(12)18-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQWZSCLLSBLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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